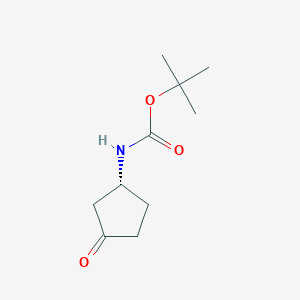

(R)-3-(Boc-amino)cyclopentanone

Description

Properties

IUPAC Name |

tert-butyl N-[(1R)-3-oxocyclopentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7H,4-6H2,1-3H3,(H,11,13)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLOXAWYNXXEWBT-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10666919 | |

| Record name | tert-Butyl [(1R)-3-oxocyclopentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10666919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225641-86-1 | |

| Record name | 1,1-Dimethylethyl N-[(1R)-3-oxocyclopentyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=225641-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [(1R)-3-oxocyclopentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10666919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-3-(Boc-amino)cyclopentanone chemical properties

An In-Depth Technical Guide to (R)-3-(Boc-amino)cyclopentanone: Properties, Reactivity, and Applications

Introduction: A Versatile Chiral Building Block

(R)-3-(Boc-amino)cyclopentanone is a chiral synthetic building block of significant interest in medicinal chemistry and organic synthesis.[1] Its structure uniquely combines a reactive cyclopentanone ring with a stereodefined amine protected by a tert-butoxycarbonyl (Boc) group. This configuration makes it an invaluable intermediate for constructing complex molecular architectures, particularly those found in pharmacologically active compounds.[1] The presence of the chiral center, the ketone functionality, and the protected amine provides a scaffold with multiple, orthogonally reactive sites, allowing for sequential and selective chemical modifications.[1][2] This guide offers a comprehensive overview of its chemical properties, reactivity profile, and key applications, providing researchers and drug development professionals with the technical insights required for its effective utilization.

Part 1: Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of (R)-3-(Boc-amino)cyclopentanone are fundamental to its handling, characterization, and application in synthesis. The compound is typically a solid at room temperature and requires refrigerated storage to maintain its integrity.

Core Chemical Properties

A summary of the key physicochemical data is presented below for quick reference.

| Property | Value | Source |

| IUPAC Name | tert-butyl (1R)-3-oxocyclopentylcarbamate | |

| CAS Number | 225641-86-1 | |

| Molecular Formula | C₁₀H₁₇NO₃ | [1] |

| Molecular Weight | 199.25 g/mol | |

| Physical Form | Solid | |

| Purity | Typically ≥97% | |

| Storage Temperature | Refrigerator |

Spectroscopic Signature

Spectroscopic analysis is critical for confirming the identity and purity of (R)-3-(Boc-amino)cyclopentanone. While specific spectra can vary slightly based on the solvent and instrument, the characteristic signatures are well-defined.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the Boc group (a singlet integrating to 9 hydrogens around 1.4 ppm) and the cyclopentyl ring protons. The protons adjacent to the carbonyl group and the nitrogen atom will exhibit distinct chemical shifts.[3]

-

¹³C NMR: The carbon NMR spectrum is distinguished by a signal for the carbonyl carbon (ketone) typically above 200 ppm, the quaternary and methyl carbons of the Boc group (around 80 and 28 ppm, respectively), and the distinct signals for the carbons of the cyclopentane ring.[3][4]

-

IR Spectroscopy: The infrared spectrum will prominently feature a strong absorption band for the ketone carbonyl (C=O) stretch, typically around 1740-1750 cm⁻¹. Additionally, a strong absorption for the carbamate carbonyl of the Boc group will be visible around 1685-1710 cm⁻¹, along with N-H stretching and bending vibrations.[4][5]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns, such as the loss of the Boc group or isobutylene.

Part 2: Chemical Reactivity and Synthetic Behavior

The synthetic utility of (R)-3-(Boc-amino)cyclopentanone stems from the distinct reactivity of its two primary functional groups: the ketone and the Boc-protected amine. The strategic manipulation of these sites is central to its role as a versatile intermediate.

The Ketone Carbonyl: An Electrophilic Hub

The carbonyl group within the cyclopentanone ring is a primary site for nucleophilic attack.[1] This reactivity allows for a wide range of transformations to modify the cyclic core.

-

Nucleophilic Addition: The ketone readily undergoes addition reactions with various nucleophiles, such as organometallic reagents (Grignards, organolithiums) and reducing agents (e.g., NaBH₄), to form tertiary and secondary alcohols, respectively.

-

Condensation Reactions: It can participate in base-catalyzed condensation reactions, such as the aldol condensation, with other carbonyl compounds to form α,β-unsaturated ketones.[4]

-

Reductive Amination: The ketone can be converted directly into a secondary or tertiary amine via reductive amination, providing a pathway to introduce a second nitrogen-containing substituent onto the cyclopentyl ring.[6]

Caption: Reactivity pathways of the ketone group.

The Boc-Protected Amine: A Masked Nucleophile

The tert-butoxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups in organic synthesis.[1] Its function is to temporarily deactivate the nucleophilicity of the amine, allowing for selective reactions at other sites of the molecule.[1]

-

Stability: The Boc group is stable to a wide range of nucleophilic and basic conditions, making it compatible with many reactions targeting the ketone functionality.

-

Deprotection: Its primary value lies in its facile removal under mild acidic conditions.[1] Reagents such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent efficiently cleave the Boc group to reveal the free primary amine. This unmasked amine can then participate in subsequent reactions.

-

Post-Deprotection Reactions: Once deprotected, the resulting (R)-3-aminocyclopentanone is a potent nucleophile, ready for:

-

Acylation/Sulfonylation: Formation of amides and sulfonamides.

-

Alkylation: Nucleophilic substitution reactions to form secondary amines.

-

Peptide Coupling: Acting as the N-terminal component in peptide synthesis.[1]

-

Caption: Workflow for Boc deprotection and subsequent N-functionalization.

Part 3: Applications in Drug Discovery and Development

The dual functionality and defined stereochemistry of (R)-3-(Boc-amino)cyclopentanone make it a valuable scaffold in pharmaceutical synthesis.[1] It serves as a key intermediate for drugs targeting a variety of conditions, including metabolic and central nervous system disorders.[1] Its cyclopentyl core provides a rigid framework that can orient substituents in a precise three-dimensional arrangement, which is often crucial for effective binding to biological targets like enzymes and receptors.[1]

Part 4: Experimental Protocols and Handling

General Safety and Handling

(R)-3-(Boc-amino)cyclopentanone is a chemical that requires careful handling in a laboratory setting.

-

Hazard Statements: The compound is associated with warnings for being harmful if swallowed (H302), causing skin irritation (H315), and causing serious eye irritation (H319).

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[7] Handling should occur in a well-ventilated area or a chemical fume hood.[8][9] Avoid creating dust and keep the compound away from ignition sources.[10][11]

-

First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[10][11] If inhaled, move to fresh air.[8] If ingested, rinse mouth and seek medical attention.[10]

Protocol: Boc Group Deprotection

This protocol describes a standard procedure for the removal of the Boc protecting group to yield (R)-3-aminocyclopentanone, typically as a salt.

Objective: To efficiently deprotect the amine functionality for subsequent reactions.

Materials:

-

(R)-3-(Boc-amino)cyclopentanone (1.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA, 10-20 eq)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, separatory funnel

Step-by-Step Methodology:

-

Reaction Setup: Dissolve (R)-3-(Boc-amino)cyclopentanone (1.0 eq) in anhydrous DCM (approx. 0.1–0.2 M concentration) in a round-bottom flask under a nitrogen atmosphere.

-

Causality: Anhydrous solvent and an inert atmosphere prevent unwanted side reactions with water or oxygen.

-

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Causality: The deprotection reaction is exothermic. Cooling helps to control the reaction rate and prevent potential degradation of the product.

-

-

Addition of Acid: Add trifluoroacetic acid (10-20 eq) dropwise to the stirred solution.

-

Causality: A large excess of TFA ensures the reaction goes to completion by driving the equilibrium forward. Dropwise addition helps manage the exotherm.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

-

Causality: Monitoring is crucial to ensure complete conversion without unnecessary exposure to harsh acidic conditions, which could cause side reactions.

-

-

Workup - Solvent Removal: Once complete, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Workup - Neutralization: Carefully neutralize the residue by adding a saturated NaHCO₃ solution until effervescence ceases.

-

Causality: This step quenches the acid and converts the amine salt to the free amine, allowing for extraction into an organic solvent. This must be done cautiously due to CO₂ evolution.

-

-

Workup - Extraction: Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate (3x).

-

Workup - Washing and Drying: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Causality: The brine wash and drying step are essential for removing water, which can interfere with subsequent reactions or product isolation.

-

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, (R)-3-aminocyclopentanone. The product may be purified further by chromatography if necessary.

References

-

Smolecule. (2023, August 16). (R)-3-(Boc-amino)cyclopentanone. Link

-

Sigma-Aldrich. (R)-3-(Boc-amino)cyclopentanone | 225641-86-1. Link

-

Al-Amiery, A. A., et al. (2025, October 11). Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. Egyptian Journal of Chemistry. Link

-

National Center for Biotechnology Information. (n.d.). 3-Aminocyclopentanone. PubChem Compound Database. Link

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclopentanones. Link

-

Loba Chemie. (2016, May 25). CYCLOPENTANONE FOR SYNTHESIS MSDS. Link

-

Shiny Chemical Industrial Co., Ltd. (2022, September 1). Safety Data Sheet: Cyclopentanone. Link

-

Sigma-Aldrich. (2025, June 27). SAFETY DATA SHEET: Cyclopentanone. Link

-

Biosynth. (n.d.). (1R,3R)-3-(Boc-amino)cyclopentan-1-ol ee. Link

-

Fisher Scientific. (2019, November 6). Cyclopentanone - Safety Data Sheet. Link

-

Carl ROTH. (n.d.). Safety Data Sheet: Cyclopentanone. Link

-

NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Exploring the Chemical Synthesis Applications of (R)-3-(Boc-Amino)piperidine. Link

-

ChemicalBook. (n.d.). 3-[(Boc-amino)methyl]-3-methylcyclopentanone. Link

-

Martins, P., et al. (2018). Synthesis of Chiral Cyclopentenones. Chemical Reviews. Link

-

National Center for Biotechnology Information. (n.d.). N-1-Boc-Amino-3-cyclopentene. PubChem Compound Database. Link

-

Conway, V., & Evans, P. (2021). An enantiodivergent synthesis of N-Boc-protected (R)- and (S)-4-amino cyclopent-2-en-1-one. ResearchGate. Link

-

ChemicalBook. (n.d.). Cyclopentanone(120-92-3) 1H NMR spectrum. Link

-

Sigma-Aldrich. (n.d.). (R)-3-(Boc-amino)cyclopentanone | 225641-86-1. Link

-

ChemicalBook. (n.d.). Synthesis and Application of (R)-3-(Boc-Amino)piperidine. Link

-

National Institute of Standards and Technology. (n.d.). Cyclopentanone. NIST Chemistry WebBook. Link

-

Wang, C., et al. (2023). Amination of cyclopentanone and accompanied by‐reactions. ResearchGate. Link

-

YouTube. (2023, July 18). Solved IR,CNMR,PNMR spectra of ketone| Cyclopentanone|#CSIR #NEET#CSS. Link

-

The Good Scents Company. (n.d.). (±)-3-methyl cyclopentanone, 1757-42-2. Link

Sources

- 1. Buy (R)-3-(Boc-amino)cyclopentanone | 225641-86-1 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chemrevlett.com [chemrevlett.com]

- 5. Cyclopentanone [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 8. shinychem.com.tw [shinychem.com.tw]

- 9. carlroth.com [carlroth.com]

- 10. lobachemie.com [lobachemie.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

The Synthesis of (R)-3-(Boc-amino)cyclopentanone: A Technical Guide for Chemical Researchers

An In-depth Exploration of Synthetic Strategies for a Key Chiral Building Block

Introduction: The Significance of (R)-3-(Boc-amino)cyclopentanone in Modern Drug Discovery

(R)-3-(tert-butoxycarbonylamino)cyclopentanone, commonly referred to as (R)-3-(Boc-amino)cyclopentanone, is a valuable chiral building block in the field of medicinal chemistry and pharmaceutical development. Its rigid cyclopentanone core, combined with a protected amine functionality at a defined stereocenter, provides a versatile scaffold for the synthesis of complex molecular architectures.[1] This compound serves as a crucial intermediate in the preparation of a wide range of biologically active molecules, including those targeting metabolic disorders and conditions of the central nervous system.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group allows for selective chemical transformations at other positions of the molecule while safeguarding the amino group.[1] The Boc group can be readily removed under mild acidic conditions, revealing the free amine for subsequent reactions, making it an ideal protecting group in multi-step syntheses.[1]

This technical guide provides a comprehensive overview of the primary synthetic methodologies for preparing (R)-3-(Boc-amino)cyclopentanone. It is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of various synthetic routes, including asymmetric synthesis, enzymatic resolutions, and the derivatization of chiral precursors. The guide will delve into the mechanistic underpinnings of these methods, present detailed experimental protocols, and offer a comparative analysis of their respective advantages and limitations.

Strategic Approaches to the Synthesis of (R)-3-(Boc-amino)cyclopentanone

The synthesis of enantiomerically pure (R)-3-(Boc-amino)cyclopentanone can be broadly categorized into three main strategies:

-

Asymmetric Synthesis: This approach involves the creation of the desired stereocenter from an achiral or prochiral starting material using a chiral catalyst or reagent.

-

Enzymatic Resolution: This method separates a racemic mixture of a precursor into its constituent enantiomers using stereoselective enzymes.

-

Chiral Pool Synthesis: This strategy utilizes readily available, inexpensive chiral starting materials and modifies them through a series of chemical transformations to arrive at the target molecule.

The choice of a particular strategy often depends on factors such as the desired scale of the synthesis, cost-effectiveness, and the availability of specialized reagents or equipment.

Part 1: Asymmetric Synthesis – The Direct Path to Enantiopurity

Asymmetric synthesis offers an elegant and often highly efficient route to chiral molecules by directly establishing the required stereochemistry. Catalytic asymmetric methods are particularly attractive as they allow for the generation of large quantities of the desired enantiomer using only a small amount of a chiral catalyst.

Catalytic Asymmetric Amination of Cyclopentanone Derivatives

A prominent method for the asymmetric synthesis of (R)-3-(Boc-amino)cyclopentanone involves the direct asymmetric amination of α-substituted cyclic ketones.[1] This reaction has been effectively catalyzed by chiral phosphoric acids, with catalysts like (R)-C8-TCYP showing excellent performance.[1]

Reaction Mechanism: The chiral phosphoric acid catalyst activates the ketone, facilitating a nucleophilic attack by a nitrogen source, such as di-tert-butyl azodicarboxylate. The chiral environment provided by the catalyst directs the approach of the nitrogen source, leading to the preferential formation of one enantiomer.

Workflow Diagram: Catalytic Asymmetric Amination

Caption: Workflow for catalytic asymmetric amination.

Experimental Protocol: Asymmetric Amination

-

To a solution of the α-substituted cyclopentanone in a suitable solvent, add the chiral phosphoric acid catalyst (e.g., (R)-C8-TCYP).

-

Add the nitrogen source, di-tert-butyl azodicarboxylate, to the reaction mixture.

-

Stir the reaction at the appropriate temperature (e.g., 45°C) until completion, monitoring by TLC or HPLC.[1]

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the crude product by column chromatography to obtain the desired (R)-3-(Boc-amino)cyclopentanone.

Data Summary: Catalytic Asymmetric Amination

| Catalyst | Nitrogen Source | Yield (%) | Enantiomeric Excess (ee, %) |

| (R)-C8-TCYP | Di-tert-butyl azodicarboxylate | High | >95 |

Part 2: Enzymatic Resolution – Harnessing Nature's Chirality

Enzymatic resolution is a powerful technique for separating racemic mixtures. This method relies on the high stereoselectivity of enzymes, typically lipases or proteases, to catalyze a reaction on only one enantiomer of a racemic substrate, leaving the other enantiomer unreacted.

Lipase-Catalyzed Kinetic Resolution

A common approach for the synthesis of (R)-3-(Boc-amino)cyclopentanone precursors involves the kinetic resolution of a racemic 3-hydroxycyclopentanone derivative.[2] Lipases, such as Pseudomonas cepacia lipase (Amano lipase PS-DI), are frequently employed for this purpose.[2]

Mechanism of Resolution: The lipase selectively acylates one enantiomer of the racemic alcohol (e.g., the (R)-enantiomer) with an acyl donor (e.g., vinyl acetate), forming an ester. The unreacted enantiomer (e.g., the (S)-alcohol) can then be separated from the esterified product. The desired (R)-enantiomer can be obtained by subsequent hydrolysis of the ester.

Workflow Diagram: Enzymatic Resolution

Caption: Workflow for lipase-catalyzed kinetic resolution.

Experimental Protocol: Lipase-Catalyzed Resolution

-

Dissolve the racemic 3-hydroxycyclopentanone in a suitable organic solvent.

-

Add the lipase (e.g., Amano lipase PS-DI) and the acyl donor (e.g., vinyl acetate).

-

Incubate the reaction at a controlled temperature, monitoring the conversion by GC or HPLC.

-

When the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme.

-

Separate the resulting ester and the unreacted alcohol by column chromatography.

-

Hydrolyze the ester to obtain the enantiomerically enriched (R)-3-hydroxycyclopentanone.

-

The resulting (R)-3-hydroxycyclopentanone can then be converted to (R)-3-(Boc-amino)cyclopentanone through standard chemical transformations (e.g., Mitsunobu reaction followed by Boc protection).

Data Summary: Enzymatic Resolution of 3-Hydroxycyclopentanone Derivatives

| Enzyme | Acyl Donor | Product | Enantiomeric Excess (ee, %) |

| Amano Lipase PS-DI | Vinyl Acetate | (R)-3-acetoxycyclopentanone | >98 |

| Candida antarctica Lipase B | Ethyl Acetate | (R)-acetylated amine | 94 |

Part 3: Chiral Pool Synthesis – Building from Nature's Blocks

Chiral pool synthesis leverages the vast array of naturally occurring enantiopure compounds as starting materials. This strategy avoids the need for asymmetric catalysis or resolution, often leading to more cost-effective and scalable syntheses.

Synthesis from Chiral Precursors

A variety of chiral starting materials can be elaborated to afford (R)-3-(Boc-amino)cyclopentanone. One notable approach begins with a hetero-Diels-Alder reaction between cyclopentadiene and a chiral nitroso compound.[3]

Synthetic Strategy: This route involves the in-situ generation of a chiral nitroso species which then undergoes a cycloaddition with cyclopentadiene to form a bicyclic adduct with defined stereochemistry. Subsequent chemical transformations, including reduction and protection, lead to the target molecule.

Workflow Diagram: Chiral Pool Synthesis via Diels-Alder Reaction

Caption: Chiral pool synthesis via Diels-Alder reaction.

Experimental Protocol: Hetero-Diels-Alder Approach

-

Generate the chiral nitroso compound in situ by oxidizing a suitable chiral hydroxylamine derivative.[3]

-

React the chiral nitroso compound with cyclopentadiene in a hetero-Diels-Alder reaction to form the bicyclic adduct.[3]

-

Selectively reduce the N-O bond of the adduct, for instance, using zinc powder in acetic acid.[3]

-

Perform a series of functional group manipulations, which may include reduction of the double bond, deprotection, and Boc protection of the resulting amine, to yield (R)-3-(Boc-amino)cyclopentanone.[3]

Conclusion: A Versatile Toolkit for a Key Chiral Intermediate

The synthesis of (R)-3-(Boc-amino)cyclopentanone can be achieved through a variety of strategic approaches, each with its own set of advantages and considerations. Asymmetric catalysis provides a direct and highly enantioselective route, while enzymatic resolution offers a powerful method for separating racemic precursors. Chiral pool synthesis, on the other hand, presents a cost-effective and scalable option by utilizing readily available chiral starting materials.

The selection of the optimal synthetic route will depend on the specific requirements of the research or development project, including scale, cost, and available expertise. The methods detailed in this guide represent a robust toolkit for chemists to access this important chiral building block, thereby facilitating the discovery and development of new and innovative pharmaceuticals.

References

-

ACS Publications. (n.d.). Synthesis of Chiral Cyclopentenones. Chemical Reviews. Retrieved from [Link]

- Google Patents. (n.d.). CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.

-

ResearchGate. (2021, October). An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Enantioselective preparation of (R) and (S)-hydroxycyclopentanone resolution. Retrieved from [Link]

- Google Patents. (n.d.). CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride.

- Google Patents. (n.d.). WO2015051903A1 - A novel process for the preparation of chiral cyclopentanone intermediates.

-

ResearchGate. (n.d.). Chemical and Enzymatic Resolution of (R,S)-N-(tert-Butoxycarbonyl)-3-hydroxymethylpiperidine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cyclopentanone synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

ResearchGate. (n.d.). Catalytic Asymmetric Ring-Opening of Aminocyclopropanes with Oxygen Nucleophiles: Access to Chiral γ-Amino Acid Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Enzymatic resolution of ( RS)-2-(1-aminoethyl)-3-chloro-5-(substituted)pyridines. Retrieved from [Link]

-

RSC Publishing. (2006, February 10). Catalytic asymmetric synthesis of α- and β-amino phosphonic acid derivatives. Chemical Society Reviews. Retrieved from [Link]

-

ACS Publications. (2019, April 1). Catalytic Asymmetric Cascade Cyclization for Constructing Three Contiguous Stereocenters in Pyrrolobenzodiazepine-Based Cyclopentanones. Organic Letters. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

-

NIH - PubChem. (n.d.). 3-Aminocyclopentanone. Retrieved from [Link]

- Google Patents. (n.d.). WO2018020380A1 - Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir.

-

ResearchGate. (n.d.). Scheme 7. Reaction of alcohol 2 with tert-butyl carbamate (43). Retrieved from [Link]

-

PubMed. (2025, August 8). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Retrieved from [Link]

Sources

A Technical Guide to (R)-3-(Boc-amino)cyclopentanone: A Chiral Building Block for Advanced Pharmaceutical Synthesis

Abstract

(R)-3-(Boc-amino)cyclopentanone (CAS No. 225641-86-1) has emerged as a strategically important chiral building block in medicinal chemistry and pharmaceutical development. Its unique scaffold, featuring a cyclopentanone ring, a stereodefined amine at the C3 position, and an acid-labile Boc protecting group, offers a versatile platform for the synthesis of complex, biologically active molecules. This guide provides an in-depth analysis of its synthesis, physicochemical properties, critical chemical transformations, and applications, with a focus on the underlying chemical principles that drive its utility for researchers and drug development professionals.

Strategic Importance in Drug Discovery

The precise three-dimensional arrangement of atoms in a drug molecule is paramount to its interaction with biological targets. Chiral intermediates like (R)-3-(Boc-amino)cyclopentanone are indispensable for constructing molecules with specific stereochemistry, which is often the key determinant of efficacy and safety. The cyclopentane core is a prevalent motif in many natural products and pharmaceuticals, providing a rigid scaffold that can orient functional groups in a defined spatial manner.

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis. Its function here is twofold: it deactivates the nucleophilicity of the amine during reactions at other sites of the molecule and its facile removal under mild acidic conditions allows for late-stage functionalization, a critical advantage in multi-step synthetic campaigns.[1] The combination of the chiral amine and the ketone functionality makes this compound a powerful precursor for a variety of pharmacophores, including those found in kinase inhibitors and other targeted therapies.[2]

Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is the foundation of its reliable use in synthesis.

| Property | Value | Source |

| CAS Number | 225641-86-1 | [3] |

| Molecular Formula | C₁₀H₁₇NO₃ | [1] |

| Molecular Weight | 199.25 g/mol | [3] |

| IUPAC Name | tert-butyl (1R)-3-oxocyclopentylcarbamate | |

| Appearance | Solid | |

| Storage | Refrigerator | [3] |

Spectroscopic Data (Expected):

-

¹H NMR: Protons adjacent to the carbonyl group (α-protons) would appear as multiplets in the downfield region (~2.0-2.5 ppm). The proton on the carbon bearing the NBoc group (CH-N) would be a multiplet further downfield. The tert-butyl group of the Boc moiety would present as a characteristic sharp singlet at ~1.4 ppm, integrating to 9 protons.

-

¹³C NMR: The carbonyl carbon (C=O) would be the most downfield signal, typically >200 ppm. The quaternary carbon of the Boc group would appear around 80 ppm, and the methyl carbons of the Boc group around 28 ppm.

-

IR Spectroscopy: A strong absorption band for the ketone carbonyl (C=O) stretch would be prominent around 1740-1750 cm⁻¹. Another strong band for the carbamate carbonyl (N-C=O) of the Boc group would be visible around 1680-1700 cm⁻¹. The N-H stretch would appear around 3300-3400 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 199. Loss of the tert-butyl group (-57) or the entire Boc group (-101) are common fragmentation pathways.

Synthesis and Stereochemical Control

The enantioselective synthesis of (R)-3-(Boc-amino)cyclopentanone is critical to its utility. Several strategies have been developed, each with distinct advantages.

Asymmetric Amination of Cyclopentanone Precursors

A highly effective modern approach involves the direct asymmetric amination of α-substituted cyclic ketones.[1] This method often employs chiral catalysts to induce stereoselectivity. For instance, chiral phosphoric acid catalysts have shown excellent performance in reactions using an azodicarboxylate as the nitrogen source, delivering the desired (R)-enantiomer with high enantioselectivity.[1]

Causality: The chiral catalyst creates a transient, diastereomeric complex with the reactants. This complex orients the cyclopentanone precursor and the aminating agent in a specific three-dimensional arrangement, favoring attack from one face of the ring and thus leading to the preferential formation of the (R)-product.

Resolution of Racemic Mixtures

Classical resolution techniques can also be employed. These methods involve reacting the racemic amine (obtained after deprotection of a racemic Boc-protected precursor) with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization. Enzymatic resolution, where a lipase selectively acylates one enantiomer of a related precursor alcohol, is another powerful strategy.

Chiral Pool Synthesis

Synthesis starting from naturally occurring chiral molecules (the "chiral pool") is a common strategy. For instance, derivatives of amino acids or sugars can be elaborated through multi-step sequences to form the target cyclopentanone ring with the desired stereochemistry already installed.

Caption: Key synthetic pathways to (R)-3-(Boc-amino)cyclopentanone.

Key Transformations and Synthetic Applications

The true value of this building block lies in its versatile reactivity. The ketone and the protected amine are handles for a wide array of subsequent chemical modifications.

Boc Group Deprotection

The removal of the Boc group is the most common and critical first step in its utilization. This is typically achieved under mild acidic conditions, which are orthogonal to many other functional groups.

-

Protocol: Boc Deprotection

-

Dissolve (R)-3-(Boc-amino)cyclopentanone (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add an excess of a strong acid, typically trifluoroacetic acid (TFA, 5-10 eq.) or a solution of HCl in dioxane (e.g., 4M).

-

Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture in vacuo. The resulting amine salt can often be used directly or neutralized with a base (e.g., NaHCO₃ solution) and extracted to yield the free amine.

-

Trustworthiness: This protocol is self-validating. The complete disappearance of the starting material and the appearance of a more polar spot (by TLC) corresponding to the free amine or its salt confirms the reaction's completion. The mass change is readily confirmed by LC-MS.

Reactions of the Unmasked Amine

Once deprotected, the free (R)-3-aminocyclopentanone is a nucleophile that can undergo a range of C-N bond-forming reactions:

-

Amide Coupling: Reaction with carboxylic acids or acyl chlorides (using coupling agents like EDC/HOBt or in the presence of a base) to form amides.

-

Reductive Amination: The amine can be reacted with aldehydes or ketones to form an intermediate imine, which is then reduced in situ (e.g., with NaBH(OAc)₃) to form secondary or tertiary amines.

-

N-Arylation/Alkylation: The amine can be functionalized via reactions like the Buchwald-Hartwig amination or standard nucleophilic substitution with alkyl halides.[1]

Reactions at the Ketone

The cyclopentanone carbonyl group offers another site for modification:

-

Reductive Amination: The ketone itself can be reacted with a primary or secondary amine to form a new C-N bond at the C3 position, often with stereochemical implications.

-

Wittig Reaction: Conversion of the carbonyl to an alkene.

-

Grignard/Organolithium Addition: Formation of tertiary alcohols.

Caption: Key transformations of (R)-3-(Boc-amino)cyclopentanone.

Application in Kinase Inhibitor Synthesis

A prominent application of this building block is in the synthesis of kinase inhibitors.[2] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of cancer. Many kinase inhibitors feature a heterocyclic core that binds to the ATP pocket of the enzyme. The (R)-3-aminocyclopentane moiety can be incorporated as a key substituent that projects into solvent-exposed regions or forms critical hydrogen bonds, enhancing both potency and selectivity. For example, the cyclopentyl group can provide favorable hydrophobic interactions, while the amine serves as an attachment point for side chains that confer specificity or improve pharmacokinetic properties.

Analytical and Quality Control

Ensuring the chemical and stereochemical purity of (R)-3-(Boc-amino)cyclopentanone is essential for its successful application.

-

Purity Assessment (HPLC/GC): Reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for determining chemical purity. Gas Chromatography (GC) can also be used.

-

Enantiomeric Excess (ee) Determination: Chiral chromatography is mandatory to confirm the stereochemical integrity. Chiral HPLC or Supercritical Fluid Chromatography (SFC) using columns with a chiral stationary phase can separate the (R) and (S) enantiomers, allowing for precise quantification of the enantiomeric excess.

-

Structural Confirmation: NMR and Mass Spectrometry, as detailed in Section 2, are used to confirm the identity and structure of the material.

Safety and Handling

According to available safety data, (R)-3-(Boc-amino)cyclopentanone is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation). Standard precautionary measures should be taken when handling this compound:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

Conclusion

(R)-3-(Boc-amino)cyclopentanone is a high-value, versatile chiral building block that provides an efficient entry point to a range of complex molecular targets. Its pre-installed stereocenter, rigid carbocyclic core, and orthogonally protected amine make it a powerful tool for medicinal chemists. A deep understanding of its synthesis, reactivity, and analytical profile enables researchers to leverage its full potential in the design and development of next-generation therapeutics, particularly in the field of oncology and kinase inhibitor research.

References

- Smolecule. (2023, August 16). (R)-3-(Boc-amino)cyclopentanone.

-

Toogood, P. L., et al. (2013). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. Buy (R)-3-(Boc-amino)cyclopentanone | 225641-86-1 [smolecule.com]

- 2. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (R)-3-(Boc-amino)cyclopentanone | 225641-86-1 [sigmaaldrich.com]

Introduction: The Role of (R)-3-(Boc-amino)cyclopentanone in Modern Synthesis

An In-depth Technical Guide to the Spectroscopic Characterization of (R)-3-(Boc-amino)cyclopentanone

(R)-3-(Boc-amino)cyclopentanone is a valuable chiral building block in the fields of medicinal chemistry and organic synthesis. Its structure combines a reactive cyclopentanone ring with a stereocenter and a Boc-protected amine, making it a versatile intermediate for constructing complex molecular architectures.[1] The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategies, prized for its stability across a range of reaction conditions and its facile removal under mild acidic protocols.[2][3][4]

For researchers and drug development professionals, rigorous analytical characterization of such intermediates is not merely a procedural step but a foundational pillar of scientific integrity. It ensures the structural identity, stereochemical purity, and overall quality of the material, which is paramount for the success of multi-step syntheses and the ultimate efficacy and safety of a target therapeutic agent. This guide provides a comprehensive overview of the core spectroscopic techniques—NMR, FT-IR, and Mass Spectrometry—used to elucidate and verify the structure of (R)-3-(Boc-amino)cyclopentanone, framed from the perspective of practical application and expert interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[3] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, allowing for a complete mapping of the molecular framework.

Workflow for Spectroscopic Characterization

The following diagram illustrates a self-validating workflow for the comprehensive spectroscopic analysis of a synthetic intermediate like (R)-3-(Boc-amino)cyclopentanone.

Caption: Key fragmentation pathways for the title compound under ESI-MS conditions.

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as acetonitrile or methanol containing 0.1% formic acid to facilitate protonation.

-

LC Separation: The sample is injected into a liquid chromatograph (LC), typically with a C18 reversed-phase column, to separate it from any potential impurities before it enters the mass spectrometer.

-

Ionization: The eluent from the LC is directed into the ESI source of the mass spectrometer, where the analyte is ionized.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

| m/z Value | Interpretation |

| 200.1 | [M+H]⁺: Protonated molecular ion (C₁₀H₁₇NO₃, exact mass 199.12) |

| 144.1 | [M+H - C₄H₈]⁺: Loss of neutral isobutylene (56 Da) from the Boc group. |

| 57.1 | [C₄H₉]⁺: The tert-butyl cation, a hallmark fragment of the Boc group. [5] |

In-depth Analysis:

-

Molecular Ion: The observation of a strong signal at m/z 200 confirms the molecular weight of the target compound.

-

Boc Fragmentation: The Boc group has two characteristic fragmentation pathways under ESI-MS/MS conditions or via in-source decay. [6][7]The most common is the loss of 56 Da, corresponding to the neutral molecule isobutylene, to give an ion at m/z 144. The second is the formation of the highly stable tert-butyl cation at m/z 57. The presence of these fragments is definitive proof of the Boc group's existence. [5][8]

Conclusion

The structural verification of (R)-3-(Boc-amino)cyclopentanone is achieved through a synergistic application of NMR, FT-IR, and Mass Spectrometry. ¹H and ¹³C NMR spectroscopy provide the definitive atomic-level map of the molecule, confirming the connectivity of the cyclopentanone ring and the presence of the Boc protecting group. FT-IR serves as a rapid and reliable check for the key functional groups, notably the distinct ketone and carbamate carbonyls. Finally, mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns that corroborate the presence of the labile Boc moiety. Together, these techniques form a self-validating system that ensures the identity, purity, and structural integrity of this critical synthetic intermediate, empowering researchers to proceed with confidence in their synthetic endeavors.

References

-

Gomes, P. et al. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. Available from: [Link]

-

Liu, C. et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47. Available from: [Link]

-

Proposed fragmentation pathways of t-Boc substituted drug precursors under ESI-CID mode. Journal of Chinese Mass Spectrometry Society. Available from: [Link]

-

Al-Gorban, Z. et al. (2025). Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. Journal of Molecular Structure, 1324, 139265. Available from: [Link]

-

Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available from: [Link]

-

Chad's Prep. (2018). 14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry. YouTube. Available from: [Link]

-

INFRARED SPECTROSCOPY (IR). University of Texas at Dallas. Available from: [Link]

-

Foley, D. et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. ACS Publications. Available from: [Link]

-

EXPERIMENTAL PROCEDURES. Beilstein Journals. Available from: [Link]

-

IR Spectroscopy Tutorial: How to analyze IR spectra. University of Calgary. Available from: [Link]

-

Interpreting Infrared Spectra. Specac Ltd. Available from: [Link]

-

Chatti, S. et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 2, 258-263. NIH. Available from: [Link]

-

Interpreting IR Spectra. Chemistry Steps. Available from: [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031407). Human Metabolome Database. Available from: [Link]

-

Ohkata, K. et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available from: [Link]

-

Ciftja, A. F. et al. (2013). Study on carbamate stability in the AMP/CO2/H2O system from 13C-NMR spectroscopy. Energy Procedia, 37, 2465-2472. ResearchGate. Available from: [Link]

-

Wada, S. et al. (2020). 13C NMR study on carbamate hydrolysis reactions in aqueous amine/CO2 solutions. ScienceDirect. Available from: [Link]

-

Hartono, A. et al. (2014). NMR-based carbamate decomposition constants of linear primary alkanolamines for CO2 capture. Industrial & Engineering Chemistry Research, 53(38), 14819-14827. SciSpace. Available from: [Link]

-

chemical shift of carbamate. Reddit r/OrganicChemistry. (2024). Available from: [Link]

-

Babij, N. R. et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. ACS Publications. Available from: [Link]

-

Howard-Lock, H. E. & Lock, C. J. L. (1987). The Vibrational Analysis of Cyclopentanone. ResearchGate. Available from: [Link]

-

Kundu, T. et al. (2010). Mass spectra of cyclopentanone interacted with 90 fs laser pulses at 788 nm for four different intensities. ResearchGate. Available from: [Link]

-

Vibrational analysis (a) Cyclopentanone (1). ResearchGate. Available from: [Link]

-

(R)-(+)-3-Methylcyclopentanone. NIST WebBook. Available from: [Link]

-

Infrared Spectrum of a Ketone: Cyclopentanone. King's Centre for Visualization in Science. Available from: [Link]

-

Cyclopentanone - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

Sources

- 1. Buy (R)-3-(Boc-amino)cyclopentanone | 225641-86-1 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acdlabs.com [acdlabs.com]

- 6. benchchem.com [benchchem.com]

- 7. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]

- 8. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of (R)-3-(Boc-amino)cyclopentanone

Introduction

(R)-3-(Boc-amino)cyclopentanone is a valuable chiral building block in modern organic synthesis, particularly within pharmaceutical development.[1] Its structure, which combines a stereocenter, a protected amine, and a reactive ketone, makes it a versatile intermediate for creating complex molecular architectures.[1] The integrity of this reagent is paramount for the success of multi-step syntheses, where impurities or degradation can compromise reaction yields, enantiomeric purity, and the overall efficiency of drug discovery pipelines.

This guide provides a comprehensive technical overview of the factors governing the stability of (R)-3-(Boc-amino)cyclopentanone. Moving beyond simple storage recommendations, we will explore the underlying chemical principles of its stability, potential degradation pathways, and field-proven protocols for its handling and long-term storage. This document is intended for researchers, process chemists, and quality control specialists who rely on the pristine quality of this critical synthetic intermediate.

Core Chemical Principles Governing Stability

The stability profile of (R)-3-(Boc-amino)cyclopentanone is a direct consequence of its two key functional components: the tert-butyloxycarbonyl (Boc) protecting group and the cyclopentanone ring system.

The Boc Protecting Group: An Acid-Labile Shield

The Boc group is one of the most common amine protecting groups in organic synthesis, prized for its robustness under a wide range of conditions.[2] It effectively masks the nucleophilicity and basicity of the amine, preventing unwanted side reactions.

-

General Stability: The Boc group is highly stable in basic, nucleophilic, and reductive (e.g., catalytic hydrogenation) environments.[2][3] This allows for selective chemical transformations elsewhere in the molecule.

-

Acid Lability: The key feature of the Boc group is its susceptibility to cleavage under acidic conditions.[4] The mechanism involves protonation of the carbamate carbonyl, followed by the elimination of a stable tert-butyl cation and subsequent decarboxylation to release the free amine.[2][4] Even trace amounts of acid can initiate this degradation, making it the primary chemical vulnerability of (R)-3-(Boc-amino)cyclopentanone. It is crucial to ensure that the compound is stored and handled in a strictly non-acidic environment.[5]

The Cyclopentanone Ring: A Hub of Reactivity

The five-membered cyclic ketone also contributes to the molecule's reactivity profile.

-

Carbonyl Reactivity: The carbonyl group is electrophilic and susceptible to nucleophilic attack.[6] While the Boc-protected amine is not nucleophilic, other reagents or impurities could potentially react at this site.

-

Enolization: The α-protons adjacent to the carbonyl are acidic and can be removed under basic conditions to form an enolate.[7] This process is a key consideration, as enolization can lead to side reactions such as aldol condensations or racemization if the chiral center were adjacent to the carbonyl. For (R)-3-(Boc-amino)cyclopentanone, the chiral center is at the 3-position, so racemization via enolization is not a direct pathway, but the formation of enolates can still lead to undesirable dimers or other impurities in the presence of basic contaminants.

-

Ring Strain: Cyclopentanone possesses a degree of ring strain that influences its reactivity compared to acyclic or six-membered ring ketones like cyclohexanone.[7] This strain can facilitate reactions like Baeyer-Villiger oxidation.[7]

Degradation Pathways: A Mechanistic Overview

Understanding the potential degradation pathways is critical for developing effective storage and handling strategies. The primary threats to the integrity of (R)-3-(Boc-amino)cyclopentanone are acid-catalyzed deprotection and thermal decomposition.

Chemical Degradation: The Acid-Catalyzed Pathway

This is the most significant degradation pathway at ambient and refrigerated temperatures. The presence of acidic impurities, moisture (which can form acidic solutions with atmospheric CO₂), or acidic functional groups on storage surfaces can lead to the cleavage of the Boc group.

Thermal Degradation

(R)-3-(Boc-amino)cyclopentanone exhibits thermal instability, with decomposition initiating at elevated temperatures.

-

Primary Decomposition (150-200°C): The initial and most facile thermal degradation step is the loss of the Boc protecting group.[1] This process involves the elimination of isobutylene and carbon dioxide to yield 3-aminocyclopentanone.

-

Secondary Decomposition (>200°C): At higher temperatures, the resulting aminoketone and the parent compound can undergo further decomposition of the cyclopentanone ring. Pyrolysis studies of cyclopentanone show the formation of smaller, volatile products such as ethylene, carbon monoxide, and allene.[8]

Below is a diagram illustrating the primary degradation pathways.

Caption: Primary degradation routes for (R)-3-(Boc-amino)cyclopentanone.

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of (R)-3-(Boc-amino)cyclopentanone, adherence to strict storage and handling protocols is essential.

Optimal Storage Conditions

The following conditions are recommended based on the compound's chemical properties and supplier data sheets.[9]

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerator (2-8°C) | Slows the rate of all potential chemical degradation pathways. Prevents thermal decomposition.[9] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents long-term oxidation of the ketone and minimizes contact with atmospheric moisture and CO₂. |

| Container | Tightly Sealed Amber Glass Vial | Protects from moisture and air ingress.[10][11] Opaque glass prevents potential degradation from light exposure. |

| Purity | Store in a dedicated, clean container | Avoids cross-contamination with acidic or basic residues that could catalyze decomposition. |

Safe Handling Protocol

(R)-3-(Boc-amino)cyclopentanone is a solid at room temperature. The following procedure should be followed when handling the material.

-

Preparation: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

-

Environment: Handle the solid in a controlled, low-humidity environment, such as a glove box or under a gentle stream of inert gas.

-

Dispensing: Use clean, dry spatulas and weighing equipment. Avoid using tools that may have acidic or basic residues.

-

Sealing: After dispensing the required amount, flush the container headspace with an inert gas (e.g., argon) before tightly resealing the cap.

-

Storage: Promptly return the container to the recommended refrigerated storage conditions.

Experimental Workflow: A Guide to Stability Assessment

A formal stability study is the definitive method for understanding a compound's shelf-life under various conditions. The following workflow provides a robust framework for such an investigation.

Objective

To quantify the stability of (R)-3-(Boc-amino)cyclopentanone under accelerated stress conditions (temperature, humidity, light) and establish its degradation profile over time.

Experimental Protocol

-

Initial Characterization (T=0):

-

Procure a high-purity sample of (R)-3-(Boc-amino)cyclopentanone.

-

Perform initial analysis to establish a baseline:

-

Purity Assay: Use a validated HPLC-UV method to determine the initial purity (e.g., >97%).

-

Water Content: Measure using Karl Fischer titration.

-

Identity: Confirm structure using ¹H NMR and/or Mass Spectrometry.

-

-

-

Sample Aliquoting and Stress Conditions:

-

Aliquot samples into individual, sealed vials for each time point and condition to avoid repeated opening of a master sample.

-

Expose sets of samples to various stress conditions as outlined in the table below.

-

-

Time Point Analysis:

-

At predefined intervals (e.g., 1, 3, 6, 12 months), remove one vial from each condition.

-

Allow the vial to equilibrate to room temperature.

-

Perform a full analysis (HPLC purity, water content) as done for the T=0 sample. Use LC-MS to identify any significant degradation products.

-

The workflow is visualized in the diagram below.

Caption: Experimental workflow for a comprehensive stability study.

Hypothetical Data Summary

The results of such a study can be summarized for easy comparison.

| Condition | Time Point | Purity (%) by HPLC | Major Degradant | Water Content (%) |

| Control (2-8°C) | 0 months | 99.5 | - | 0.05 |

| 6 months | 99.4 | Not Detected | 0.06 | |

| 12 months | 99.3 | Not Detected | 0.06 | |

| 25°C / 60% RH | 0 months | 99.5 | - | 0.05 |

| 6 months | 98.8 | 3-Aminocyclopentanone | 0.25 | |

| 12 months | 97.9 | 3-Aminocyclopentanone | 0.41 | |

| 40°C / 75% RH | 0 months | 99.5 | - | 0.05 |

| 6 months | 95.2 | 3-Aminocyclopentanone | 0.88 | |

| 12 months | 90.1 | 3-Aminocyclopentanone | 1.52 |

Summary and Key Takeaways

The chemical integrity of (R)-3-(Boc-amino)cyclopentanone is critical for its successful application in research and development. Its stability is governed by the interplay between the robust yet acid-labile Boc group and the reactive cyclopentanone ring.

Key Takeaways:

-

Primary Vulnerability: The most significant risk to stability is the acid-catalyzed cleavage of the Boc protecting group.

-

Optimal Storage: The compound should be stored in a tightly sealed, opaque container under an inert atmosphere at refrigerated temperatures (2-8°C).

-

Handling is Critical: Minimize exposure to atmospheric moisture and air by using proper handling techniques, such as warming the container to room temperature before opening and working in a controlled environment.

-

Thermal Instability: Avoid exposure to high temperatures (above 150°C) to prevent thermal decomposition, which primarily begins with the loss of the Boc group.

By adhering to these principles and protocols, researchers can ensure the long-term stability and purity of (R)-3-(Boc-amino)cyclopentanone, thereby safeguarding the integrity of their synthetic endeavors.

References

- Smolecule. (2023). (R)-3-(Boc-amino)cyclopentanone.

- PubChem. Cyclopentanone. National Institutes of Health.

- BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines.

- Organic Chemistry Portal. Boc-Protected Amino Groups.

- CDN. (2016). CYCLOPENTANONE Safety Data Sheet.

- Sigma-Aldrich. (R)-3-(Boc-amino)cyclopentanone Product Page.

- NINGBO INNO PHARMCHEM CO.,LTD. The Versatile Ketone: Exploring Cyclopentanone's Chemical Properties and Applications.

- Chemistry Steps. Boc Protecting Group for Amines.

- BenchChem. (2025). A Comparative Analysis of the Reactivity of Cyclopentanone and Cyclohexanone Derivatives.

- Loba Chemie. (2016). CYCLOPENTANONE FOR SYNTHESIS MSDS.

- ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?.

- BLDpharm. (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane Product Page.

- ResearchGate. (2020). Decomposition pathways of cyclopentanone and cyclopentenone through a-, b-, and g-cleavage.

Sources

- 1. Buy (R)-3-(Boc-amino)cyclopentanone | 225641-86-1 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 1031335-25-7|(1S,3R)-3-Amino-1-(Boc-amino)cyclopentane|BLD Pharm [bldpharm.com]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. lobachemie.com [lobachemie.com]

Chiral Synthesis of 3-Aminocyclopentanone Derivatives: An In-depth Technical Guide

Introduction

Chiral 3-aminocyclopentanone derivatives are pivotal structural motifs in a vast array of biologically active molecules and are considered privileged scaffolds in medicinal chemistry and drug discovery.[1][2] Their rigid cyclopentane framework, coupled with the stereochemically defined amine and ketone functionalities, allows for precise three-dimensional orientation of substituents, which is crucial for specific molecular interactions with biological targets.[3] This guide provides a comprehensive overview of the core strategies for the chiral synthesis of these valuable compounds, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals.

The significance of chirality in pharmacology cannot be overstated; often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[2] Consequently, the development of robust and efficient methods for the enantioselective synthesis of 3-aminocyclopentanone derivatives is a critical endeavor in modern organic chemistry and drug development.[4]

This guide will delve into the primary strategies employed for establishing the stereochemistry of 3-aminocyclopentanone derivatives, including asymmetric catalysis, chiral pool synthesis, and resolution techniques. For each approach, the underlying principles, key considerations for experimental design, and detailed protocols will be discussed.

Core Synthetic Strategies

The synthesis of chiral 3-aminocyclopentanone derivatives can be broadly categorized into three main approaches:

-

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of a reaction that forms the cyclopentanone ring or introduces the amino group.

-

Chiral Pool Synthesis: The utilization of readily available chiral starting materials from nature to construct the target molecule.

-

Resolution: The separation of a racemic mixture of 3-aminocyclopentanone derivatives into its constituent enantiomers.

The choice of strategy often depends on factors such as the desired stereoisomer, the availability of starting materials, scalability, and economic viability.

Asymmetric Catalysis: The Power of Enantioselective Transformations

Asymmetric catalysis stands as one of the most elegant and atom-economical approaches to chiral synthesis. This strategy involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Key asymmetric catalytic methods for synthesizing 3-aminocyclopentanone derivatives include organocatalysis and transition-metal catalysis.

Organocatalysis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods.[5] Chiral amines, amino acids, and their derivatives are frequently employed as organocatalysts to activate substrates and control the stereoselectivity of reactions.[6]

A prominent organocatalytic strategy for the synthesis of polysubstituted cyclopentanones is the cascade double Michael addition reaction.[7] This approach involves the reaction of α,β-unsaturated aldehydes with a β-keto ester bearing an electron-deficient olefin, catalyzed by a chiral secondary amine, such as an O-TMS-protected diphenylprolinol. This cascade reaction can form multiple contiguous stereocenters in a single step with high enantioselectivity.[7]

Another powerful organocatalytic approach is the asymmetric aza-Michael reaction, where a nitrogen nucleophile is added to an α,β-unsaturated carbonyl compound.[8] Chiral bifunctional catalysts, such as squaramides derived from cinchona alkaloids, have proven to be highly effective in promoting these reactions with excellent diastereoselectivity and enantioselectivity.[8]

Experimental Protocol: Organocatalytic Asymmetric Triple Michael Domino Reaction

This protocol describes the synthesis of a fully substituted cyclopentane-oxindole derivative through an organocatalytic triple Michael domino reaction, followed by a one-pot Wittig olefination.[9]

Materials:

-

Oxindole

-

Unsaturated conjugated diene

-

(E)-cinnamaldehyde

-

Diphenyl prolinol trimethylsilyl ether (catalyst)

-

Chloroform (CHCl₃)

-

Wittig reagent (e.g., (Triphenylphosphoranylidene)acetic acid ethyl ester)

Procedure:

-

To a solution of oxindole (1.0 equiv) and the unsaturated conjugated diene (1.0 equiv) in CHCl₃ at room temperature, add the diphenyl prolinol trimethylsilyl ether catalyst (0.3 equiv).

-

Add (E)-cinnamaldehyde (1.0 equiv) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion of the domino reaction, add the Wittig reagent to the reaction mixture for the one-pot olefination.

-

After the Wittig reaction is complete, quench the reaction and perform an aqueous work-up.

-

Purify the crude product by column chromatography on silica gel to afford the desired fully functionalized cyclopentane-oxindole.

Transition-Metal Catalysis

Transition-metal catalysis offers a complementary approach to organocatalysis, often providing different reactivity and selectivity. Copper-catalyzed asymmetric conjugate reduction of β-substituted cyclopentenones is a notable example, leading to enantiomerically enriched products.[10]

Chiral Pool Synthesis: Nature's Building Blocks

Chiral pool synthesis leverages the vast collection of enantiomerically pure compounds provided by nature, such as amino acids, carbohydrates, and terpenes, as starting materials.[11][12][13] This strategy is particularly attractive as the initial stereocenters are already established, and the synthetic challenge lies in transforming these natural products into the desired target molecule while preserving their stereochemical integrity.

For instance, L-glutamic acid can serve as a starting point for the synthesis of functionalized chiral cyclopentanes.[12] Similarly, carbohydrates like D-mannose and D-galactose can be transformed into polyhydroxylated cyclopentane β-amino acid derivatives through a sequence involving ring-closing metathesis.[14] Terpenes, such as (-)-carvone, have also been successfully employed in the stereoselective synthesis of key intermediates for carbapenem antibiotics, which feature a cyclopentanone-related core.[15]

Conceptual Workflow: Chiral Pool Synthesis from (-)-Carvone

The following diagram illustrates a conceptual workflow for the synthesis of a chiral cyclopentanone derivative from the readily available terpene, (-)-carvone.

Caption: Chiral pool synthesis from (-)-carvone.

Desymmetrization: Unlocking Chirality from Prochiral Molecules

Desymmetrization of prochiral or meso compounds is a powerful strategy for the enantioselective synthesis of complex molecules.[16] This approach involves the selective reaction of one of two enantiotopic functional groups in a symmetrical starting material, guided by a chiral catalyst or reagent, to generate a chiral product.

For the synthesis of 3-aminocyclopentanone derivatives, the desymmetrization of prochiral cyclopentenediones is a viable route.[16] For example, a metal-free diastereoselective formal 1,3-dipolar cycloaddition of N-2,2,2-trifluoroethylisatin ketimines and cyclopentene-1,3-diones can lead to the efficient desymmetrization of the cyclopentene-1,3-dione.[16] This method provides access to tetracyclic spirooxindoles containing fused pyrrolidine-cyclopentane subunits with good yields and diastereoselectivities.[16]

Another example is the chiral boro-phosphate catalyzed reductive amination of 2,2-disubstituted 1,3-cyclopentadiones. This desymmetrization reaction provides chiral β-amino ketones with an all-carbon quaternary stereocenter in high enantioselectivities and excellent diastereoselectivities.[10]

Resolution: Separating Enantiomers

Kinetic resolution is a classical yet effective method for obtaining enantiomerically pure compounds. This technique relies on the differential rate of reaction of the two enantiomers in a racemic mixture with a chiral reagent or catalyst. The result is the separation of the faster-reacting enantiomer (as a product) from the slower-reacting, unreacted enantiomer.

For instance, the kinetic resolution of 3,5-dialkyl-cyclopentenones can be achieved through the enantioselective reduction of the olefin group using a chiral BINAP/CuCl catalytic system.[17] This method allows for the separation of the unreacted cyclopentenone enantiomer with high enantiomeric excess.[17]

Enzymatic resolution is another powerful technique that utilizes the high stereoselectivity of enzymes. Lipases are commonly used for the resolution of hydroxylated cyclopentenones, which are valuable precursors for various bioactive molecules.[17]

Data Presentation: Comparison of Synthetic Strategies

| Strategy | Key Features | Advantages | Disadvantages |

| Asymmetric Catalysis | Utilizes chiral catalysts (organocatalysts, transition metals) to induce stereoselectivity. | High atom economy, catalytic nature allows for scalability. | Catalyst development can be challenging and expensive. |

| Chiral Pool Synthesis | Employs naturally occurring chiral molecules as starting materials. | Readily available starting materials with defined stereochemistry. | Limited to the structural diversity of the chiral pool. |

| Desymmetrization | Creates chirality by selectively reacting with one of two enantiotopic groups in a prochiral molecule. | Can generate complex chiral molecules from simple, symmetrical precursors. | Requires suitable prochiral substrates. |

| Resolution | Separates a racemic mixture into its individual enantiomers. | Applicable to a wide range of compounds. | Maximum theoretical yield for the desired enantiomer is 50%. |

Conclusion

The chiral synthesis of 3-aminocyclopentanone derivatives is a dynamic and evolving field of research. The strategies outlined in this guide—asymmetric catalysis, chiral pool synthesis, desymmetrization, and resolution—each offer unique advantages and are continually being refined to provide more efficient and selective access to these important molecules. The choice of a particular synthetic route will ultimately be guided by the specific structural requirements of the target molecule, scalability considerations, and the desired level of stereochemical purity. As our understanding of asymmetric synthesis deepens, we can anticipate the development of even more innovative and powerful methods for constructing these valuable chiral building blocks for the advancement of medicine and science.

References

-

Diastereoselective Formal 1,3-Dipolar Cycloaddition of Trifluoroethyl Amine-Derived Ketimines Enables the Desymmetrization of Cyclopentenediones. PMC - NIH. Available at: [Link]

-

Cyclopentanone synthesis. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of cyclopropene alpha-amino acids via enantioselective desymmetrization. Pubs.rsc.org. Available at: [Link]

-

Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. Available at: [Link]

-

Enantioselective Synthesis of the Excitatory Amino Acid (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic Acid. ACS Figshare. Available at: [Link]

-

Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. PMC - PubMed Central. Available at: [Link]

-

AMINO-ACID DERIVED SULFONES FOR CHIRAL CYCLOPENTANE SYNTHESIS. York Research Database. Available at: [Link]

-

Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. NIH. Available at: [Link]

-

Catalytic Efficiency of Primary α-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transformations. MDPI. Available at: [Link]

-

Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Synthesis of (1R,3R)-1-amino-3-methylcyclohexane by an enzyme cascade reaction. Semantic Scholar. Available at: [Link]

-

Desymmetrization of prochiral cyclobutanones via nitrogen insertion : a concise route to chiral γ-lactams. Gutenberg Open Science. Available at: [Link]

-

The Critical Role of Chiral Amines in Modern Drug Discovery. Medium. Available at: [Link]

-

Synthesis of Chiral Cyclopentenones. ACS Publications. Available at: [Link]

-

Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles through an Organocatalytic Triple Michael Domino Reaction. NIH. Available at: [Link]

-

3-Aminocyclopentanone. PubChem - NIH. Available at: [Link]

-

Organocatalytic asymmetric synthesis of β3-amino acid derivatives. RSC Publishing. Available at: [Link]

-

Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. Available at: [Link]

- Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof. Google Patents.

-

The significance of chirality in contemporary drug discovery-a mini review. PubMed Central. Available at: [Link]

-

Enantioselective synthesis of polysubstituted cyclopentanones by organocatalytic double Michael addition reactions. PubMed. Available at: [Link]

-

Synthesis of Cyclopentanone and Cyclohexanone Derivatives. ResearchGate. Available at: [Link]

-

Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. Available at: [Link]

-

Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. PMC - NIH. Available at: [Link]

-

A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI. Available at: [Link]

-

Polyhydroxylated cyclopentane β-amino acids derived from D-mannose and D-galactose: synthesis and protocol for incorporation in. ChemRxiv. Available at: [Link]

-

Creativity from the Chiral Pool: Amino Acids. Baran Lab. Available at: [Link]

-

Chiral synthesis of the key intermediate for 1β-methylcarbapenem antibiotics starting from (–)-carvone. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

-

Synthesis and characterisation of the 3-amino-derivative of γ-cyclodextrin, showing receptor ability and metal ion coordination properties. ResearchGate. Available at: [Link]

Sources

- 1. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples | MDPI [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. jocpr.com [jocpr.com]

- 5. Organocatalytic asymmetric synthesis of β3-amino acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Enantioselective synthesis of polysubstituted cyclopentanones by organocatalytic double Michael addition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles through an Organocatalytic Triple Michael Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclopentanone synthesis [organic-chemistry.org]

- 11. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pure.york.ac.uk [pure.york.ac.uk]

- 13. baranlab.org [baranlab.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Chiral synthesis of the key intermediate for 1β-methylcarbapenem antibiotics starting from (–)-carvone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 16. Diastereoselective Formal 1,3-Dipolar Cycloaddition of Trifluoroethyl Amine-Derived Ketimines Enables the Desymmetrization of Cyclopentenediones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to (R)-3-(Boc-amino)cyclopentanone: Synthesis, Characterization, and Application